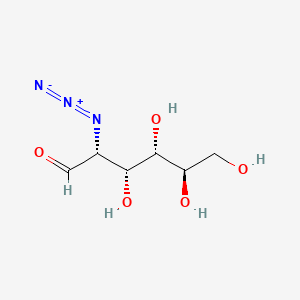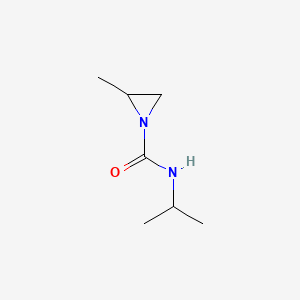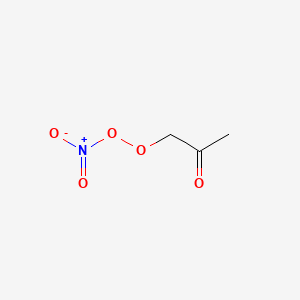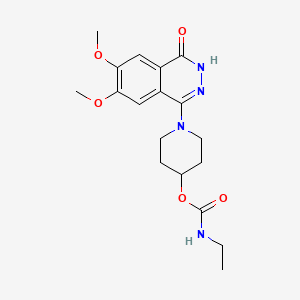
(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal is a chemical compound with a unique structure characterized by the presence of an azido group and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal typically involves the azidation of a suitable precursor. One common method is the reaction of a protected sugar derivative with sodium azide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a temperature range of 0-25°C. The protecting groups are then removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale azidation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium azide (NaN3) in DMF or other polar aprotic solvents is typically used.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal involves its interaction with biological molecules through its azido and hydroxyl groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexane
- (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanoic acid
- (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanol
Uniqueness
(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal is unique due to its specific configuration and the presence of both azido and multiple hydroxyl groups
Propriétés
IUPAC Name |
3-azido-6-(hydroxymethyl)oxane-2,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URARQBMUQIRZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-oxa-8-azatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene](/img/structure/B583089.png)


![Tricyclo[5.1.0.03,5]octan-2-one, 1-(1-methylethyl)-, (1alpha,3ba,5ba,7alpha)- (9CI)](/img/no-structure.png)



![6b,6c-Diazadicyclopenta[cd,gh]pentalene](/img/structure/B583099.png)
![[1,1'-Bi(bicyclo[1.1.1]pentane)]-3-carbonyl chloride](/img/structure/B583104.png)
![lithium;potassium;sodium;7-[[4-fluoro-6-[[5-[[4-fluoro-6-[[5-oxo-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-6H-naphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-methylpentyl]amino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3H-naphthalene-2-sulfonic acid](/img/structure/B583106.png)


